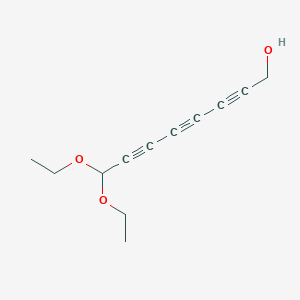
8,8-Diethoxyocta-2,4,6-triyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Diethoxyocta-2,4,6-triyn-1-OL is a unique organic compound characterized by its distinct structure, which includes multiple triple bonds and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethoxyocta-2,4,6-triyn-1-OL typically involves the use of ethoxyacetylene derivatives and specific catalysts to facilitate the formation of the triple bonds. The reaction conditions often require controlled temperatures and pressures to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8,8-Diethoxyocta-2,4,6-triyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8,8-Diethoxyocta-2,4,6-triyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 8,8-Diethoxyocta-2,4,6-triyn-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
trans-2,3-epoxydeca-4,6,8-triyn-1-ol: This compound shares a similar structure with multiple triple bonds and an epoxide group, exhibiting antifungal properties.
Octa-2,4,6-triyn-1-ol: Another compound with a similar backbone, used in various chemical applications.
Uniqueness
8,8-Diethoxyocta-2,4,6-triyn-1-OL is unique due to its specific arrangement of ethoxy groups and triple bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
55484-89-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8,8-diethoxyocta-2,4,6-triyn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11-13/h12-13H,3-4,11H2,1-2H3 |
InChI Key |
FGRXELKZPQGGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC#CC#CCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
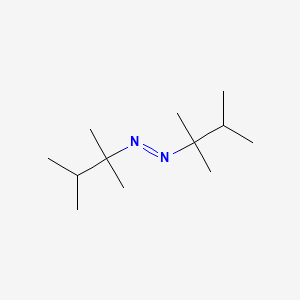

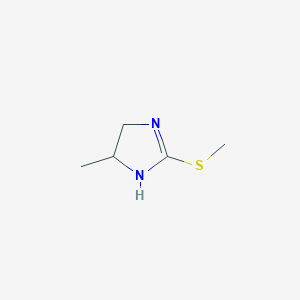
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
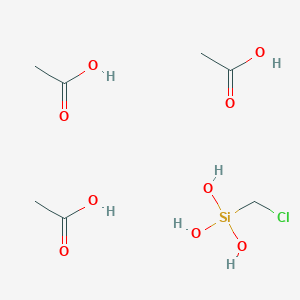

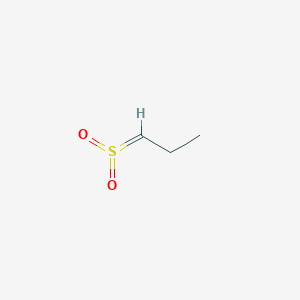
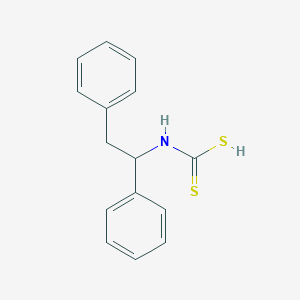

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)


